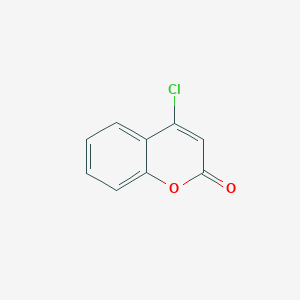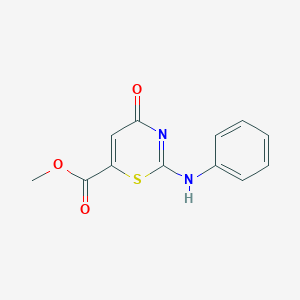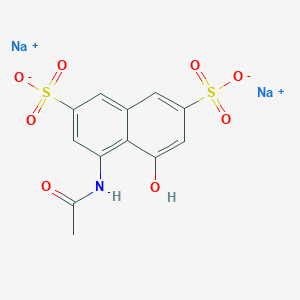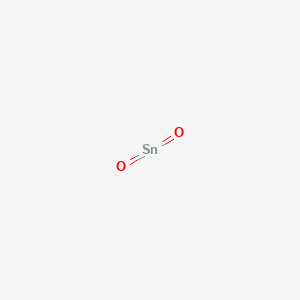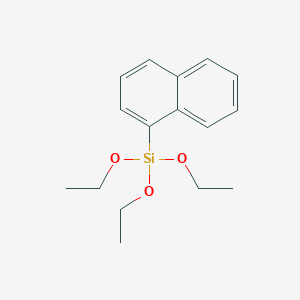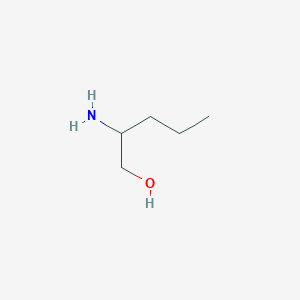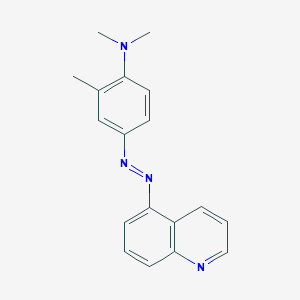
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline, also known as DMTAQ, is a fluorescent dye that has been widely used in scientific research for over 50 years. It is a member of the group of quinoline-based dyes that are commonly used in various applications, including biological imaging, chemical analysis, and materials science. DMTAQ is a versatile dye that can be used in a variety of applications due to its unique properties, including its high sensitivity, photostability, and low toxicity.
Wirkmechanismus
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. This process involves the absorption of energy by the dye molecule, which causes it to become excited and emit light as it returns to its ground state. The wavelength of light emitted by 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is dependent on the chemical structure of the dye molecule and the environment in which it is located.
Biochemische Und Physiologische Effekte
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has low toxicity and is generally considered to be safe for use in biological systems. However, it has been shown to have some effects on cellular processes, such as the inhibition of mitochondrial respiration and the induction of cell death in certain cancer cell lines. These effects are likely due to the interaction of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline with cellular components and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its high sensitivity and photostability, which make it a useful tool for long-term imaging experiments. Additionally, its low toxicity and ease of use make it a popular choice for biological imaging applications. However, one limitation of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its relatively low quantum yield, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in scientific research. One area of interest is the development of new methods for synthesizing and modifying the dye molecule to improve its properties and expand its range of applications. Additionally, there is ongoing research into the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new imaging techniques, such as super-resolution microscopy and multiphoton microscopy. Finally, there is growing interest in the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new materials for electronic and optoelectronic applications.
Synthesemethoden
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline can be synthesized using a variety of methods, including the classical Sandmeyer reaction, the Griess reaction, and the diazotization reaction. The most commonly used method for synthesizing 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is the diazotization reaction, which involves the reaction of 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with 8-hydroxyquinoline to form 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline.
Wissenschaftliche Forschungsanwendungen
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has been widely used in scientific research, particularly in the field of biological imaging. It is commonly used as a fluorescent probe to visualize biological structures and processes, such as cellular membranes, organelles, and protein interactions. 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has also been used in chemical analysis, such as the detection of metal ions and amino acids. Additionally, it has been used in materials science for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Eigenschaften
CAS-Nummer |
17400-68-9 |
|---|---|
Produktname |
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline |
Molekularformel |
C18H18N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |
InChI-Schlüssel |
ATJCDWKIYFOBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




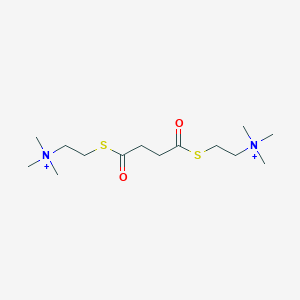

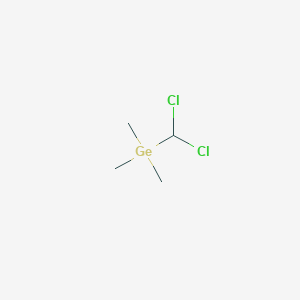
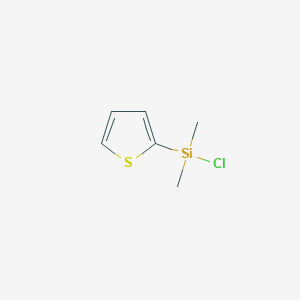
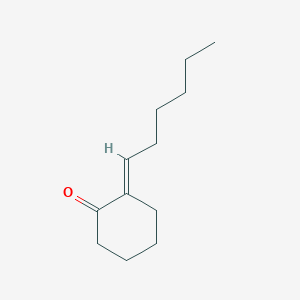
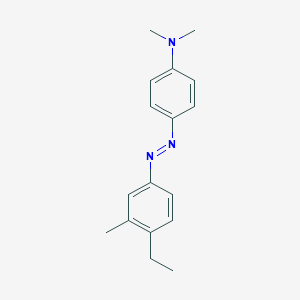
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
